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molecular formula C13H10N2 B181562 2-Phenylimidazo[1,2-a]pyridine CAS No. 4105-21-9

2-Phenylimidazo[1,2-a]pyridine

Cat. No. B181562
M. Wt: 194.23 g/mol
InChI Key: KDHWCFCNNGUJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106390B2

Procedure details

Placing 2-aminopyridine in an amount of 3.5 g (36 mmol), α-bromoacetophenone in an amount of 7.2 g (36 mmol) and sodium hydrogen carbonate in an amount of 3.6 g (43 mmol) into a flask, the resultant mixture reacted among 120 milliliter of ethanol for 4 hours at the room temperature and subsequently for 2 hours under refluxing. Separating insoluble by filtration, the resultant filtrate was concentrated. Extracting with the use of methylene chloride in an amount of 150 milliliter, the resultant extract was washed three times using 200 milliliter of water. After drying an organic layer with the use of magnesium sulfide and removing the solvent, brown crystals were obtained. Refining the crystals by means of silicagel column (hexane/methylene chloride), 6.3 g of 2-phenylimidazo[1,2-a]pyridine Intermediate 1-1b as white crystals was obtained (yield: 90%). The white crystals were confirmed as the aimed compound from 1H-NMR spectrum. The measurement result is shown as follows:
[Compound]
Name
1-1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
reactant
Reaction Step Five
Name
hexane methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O.C(=O)([O-])O.[Na+].C(O)C>CCCCCC.C(Cl)Cl>[C:12]1([C:10]2[N:1]=[C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][N:3]3[CH:9]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3,5.6|

Inputs

Step One
Name
1-1b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)O
Step Six
Name
hexane methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
FILTRATION
Type
FILTRATION
Details
Separating insoluble by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the resultant filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
Extracting with the use of methylene chloride in an amount of 150 milliliter
EXTRACTION
Type
EXTRACTION
Details
the resultant extract
WASH
Type
WASH
Details
was washed three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying an organic layer with the use of magnesium sulfide
CUSTOM
Type
CUSTOM
Details
removing the solvent
CUSTOM
Type
CUSTOM
Details
brown crystals were obtained

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C2N(C=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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